2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

GPR109A Hydroxycarboxylic acid receptor 2 Binding affinity

2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 132643-28-8, MW 194.23) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrazole-3-carboxylic acid scaffold with an N2-isopropyl substituent. It belongs to the class of cyclopenta[c]pyrazole carboxylic acids, which have been investigated as ligands for G-protein-coupled receptors including the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) and sigma-1 receptors , as well as intermediates in HMG-CoA reductase inhibitor programs.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13442079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C2CCCC2=N1)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-6(2)12-9(10(13)14)7-4-3-5-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14)
InChIKeyPTRMDZMUSRXCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid: Core Identity and Comparator Landscape for Scientific Procurement


2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 132643-28-8, MW 194.23) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrazole-3-carboxylic acid scaffold with an N2-isopropyl substituent . It belongs to the class of cyclopenta[c]pyrazole carboxylic acids, which have been investigated as ligands for G-protein-coupled receptors including the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) [1] and sigma-1 receptors [2], as well as intermediates in HMG-CoA reductase inhibitor programs [3]. For procurement decisions, the closest structural analogs include the unsubstituted parent 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CHEMBL128604), the 6-methyl congener CHEMBL394688, the ring-opened 5-isopropyl-1H-pyrazole-3-carboxylic acid (CHEMBL238002), and the rigidified tricyclic analog MK-1903.

Why In-Class Cyclopenta[c]pyrazole-3-carboxylic Acids Cannot Simply Substitute for the 2-Isopropyl Derivative


Cyclopenta[c]pyrazole-3-carboxylic acids exhibit steep structure-activity relationships where the nature and position of substituents dramatically alter target engagement profiles. The N2-isopropyl group in the title compound is a precise pharmacophoric element: the unsubstituted parent (CHEMBL128604) displays a Ki of 156 nM at rat GPR109A [1], while the 6-methyl analog (CHEMBL394688) shows an EC50 of 8.30×10³ nM in a human GPR109a cAMP assay [2]. Removing the cyclopentane ring entirely to give 5-isopropyl-1H-pyrazole-3-carboxylic acid (CHEMBL238002) yields a Ki of 683 nM at the nicotinic acid receptor [3]—a >4-fold difference in binding affinity compared to the parent bicyclic core and a potency shift relative to the N2-isopropyl bicyclic compound. Furthermore, cycloalkyl-annelated pyrazoles as a class demonstrate high affinity (pKi>8) for sigma-1 receptors [4], a property not observed in simple pyrazole-3-carboxylic acids, underscoring that even minor structural perturbations can redirect target selectivity. These data collectively demonstrate that in-class substitution is not a viable strategy without quantitative activity verification.

Quantitative Differentiation Evidence: 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid vs. Closest Analogs


GPR109A Binding Affinity: N2-Isopropyl Bicyclic vs. Unsubstituted Parent Core

The 2-isopropyl derivative demonstrates an IC50 of 1.70×10³ nM for displacement of [³H]nicotinic acid from human GPR109A receptors expressed in CHO cell membranes [1]. In comparison, the unsubstituted parent compound 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CHEMBL128604) exhibits a Ki of 156 nM in a rat spleen membrane binding assay using the same radioligand [2]. This represents an approximately 11-fold reduction in binding affinity upon N2-isopropyl substitution, establishing that the isopropyl group significantly modulates receptor engagement.

GPR109A Hydroxycarboxylic acid receptor 2 Binding affinity

Functional Activity at GPR109A: N2-Isopropyl vs. 6-Methyl Substitution

In a forskolin-stimulated cAMP accumulation assay using human cloned GPR109a, the 6-methyl-substituted analog CHEMBL394688 exhibited an EC50 of 8.30×10³ nM [1]. While no direct cAMP EC50 data are available for the 2-isopropyl derivative in the identical assay system, the binding affinity of the 2-isopropyl compound (IC50 = 1.70×10³ nM at human GPR109A [2]) suggests a distinct binding-to-function relationship compared to the 6-methyl analog, which shows approximately 4.9-fold weaker binding-correlated potency than its binding IC50 would predict.

GPR109A cAMP functional assay Structure-activity relationship

Structural Differentiation: Bicyclic Core vs. Simple Pyrazole Scaffold

The tetrahydrocyclopenta[c]pyrazole bicyclic framework is a privileged scaffold for sigma-1 receptor engagement. A systematic medicinal chemistry study demonstrated that cycloalkyl-annelated pyrazoles achieve pKi > 8 for the sigma-1 receptor, with optimized compounds reaching subnanomolar Ki values [1]. In contrast, simple 5-isopropyl-1H-pyrazole-3-carboxylic acid (CHEMBL238002) lacks the cyclopentane annelation and shows no reported sigma-1 activity, instead exhibiting only moderate nicotinic acid receptor binding (Ki = 683 nM [2]). The 2-isopropyl bicyclic compound retains the sigma-1-competent bicyclic core while incorporating the N2-isopropyl group not present in most published sigma-1 ligands from this class, offering a unique pharmacophoric profile for dual-target or selectivity-profiling studies.

Structural biology Pharmacophore Sigma-1 receptor

Potency Differentiation from High-Affinity Tricyclic GPR109A Agonist MK-1903

MK-1903, a tricyclic cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylic acid, is a full agonist at human GPR109A with an EC50 of 12.9 nM in an HTRF-cAMP assay , representing approximately 132-fold greater potency than the 2-isopropyl bicyclic compound's binding IC50 of 1.70×10³ nM [1]. While MK-1903 is designed for maximal receptor activation, the 2-isopropyl analog occupies a distinct intermediate potency range (low-micromolar binding), which is consistent with partial agonist or modulator pharmacology as described for several pyrazole-3-carboxylic acids in the nicotinic acid receptor series [2].

GPR109A Potency window Partial agonism

Optimal Procurement Scenarios for 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid Based on Quantitative Differentiation


GPR109A Partial Agonist / Modulator Probe for Nicotinic Acid Receptor Pharmacology

The compound's intermediate binding affinity (IC50 ~1-2 µM at human and mouse GPR109A [1]) positions it as a probe for partial agonism or biased signaling studies at the nicotinic acid receptor, distinct from both the tighter-binding unsubstituted parent (Ki = 156 nM) and the high-potency full agonist MK-1903 (EC50 = 12.9 nM). This potency window is consistent with the profile of partial agonists described by van Herk et al., where pyrazole-3-carboxylic acids with Ki values of 72-150 nM exhibited partial intrinsic activities of 50-75% [2].

Sigma-1 Receptor Ligand Development Using the Bicyclic Pyrazole Scaffold

The tetrahydrocyclopenta[c]pyrazole core, shared by the title compound, has been validated as a sigma-1 receptor pharmacophore with pKi > 8 achievable through systematic optimization [3]. The N2-isopropyl substituent represents a specific vector for exploring sigma-1 structure-activity relationships, enabling direct comparison with N1-substituted or C5/C6-substituted bicyclic series. This compound should be prioritized in sigma-1 programs seeking to distinguish N2-substitution effects on selectivity versus the sigma-2 receptor and hERG channel.

HMG-CoA Reductase Inhibitor Intermediate and Cholesterol Biosynthesis Probe

Patent literature establishes tetrahydrocyclopenta[c]pyrazole-3-carboxylic acids as key intermediates in the synthesis of HMG-CoA reductase inhibitors [4]. The 2-isopropyl derivative's carboxylic acid handle at C3 provides a reactive site for further elaboration into statin-like molecules. Its substitution pattern at N2 differentiates it from N1-substituted analogs used in prior HMG-CoA reductase inhibitor programs, offering a distinct vector for structure-based design of cholesterol-lowering agents.

Selectivity Profiling Between GPR109A and GPR109B

The compound's differential binding across species orthologs (IC50 = 990 nM for mouse vs. 1.70×10³ nM for human GPR109A [1]) provides a built-in selectivity profile that can be exploited for cross-species pharmacology studies. Additionally, the parent bicyclic scaffold class shows varying selectivity between GPR109A and GPR109B [5], making this compound a valuable tool for dissecting subtype-specific signaling, particularly when compared to non-selective agonists like niacin.

Quote Request

Request a Quote for 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.